![molecular formula C12H9FN2O2S B1439496 N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 1193388-79-2](/img/structure/B1439496.png)
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Overview
Description
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (FTFA) is a small molecule compound that has been used in a variety of scientific research applications. It has been used in drug discovery, as a fluorescent probe, and in the study of enzyme-catalyzed reactions. FTFA has been found to be a potent inhibitor of cytochrome P450 enzymes, making it useful for studying the metabolism of drugs and other compounds. It is also a useful tool for studying the structure-activity relationships of other compounds.
Scientific Research Applications
Antimicrobial Activity
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide and its derivatives have been explored for their antimicrobial properties. For instance, Badiger et al. (2013) synthesized various derivatives that showed significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi like Escherichia coli, methicillin-resistant Staphylococcus aureus, Aspergillus niger, and Candida albicans (Badiger et al., 2013).
Anti-inflammatory and Antioxidant Properties
Some derivatives of N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide have been identified as potential anti-inflammatory and antioxidant agents. Koppireddi et al. (2013) developed compounds that exhibited good anti-inflammatory activity, along with notable antioxidant properties in various assays (Koppireddi et al., 2013).
Anticancer Activities
The potential of N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives as anticancer agents has been explored in several studies. For example, Evren et al. (2019) synthesized derivatives that demonstrated selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Kinase Inhibitory Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, including those related to N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, have been evaluated for their Src kinase inhibitory activities. Fallah-Tafti et al. (2011) found that certain derivatives exhibited significant inhibition of cell proliferation in various carcinoma cell lines (Fallah-Tafti et al., 2011).
Optoelectronic Properties
The optoelectronic properties of thiazole-based compounds, including those similar to N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, have been investigated for potential applications in material science. Camurlu and Guven (2015) synthesized thiazole-containing monomers and studied their electrochemical polymerization and optoelectronic properties (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCQJCSLNUPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.